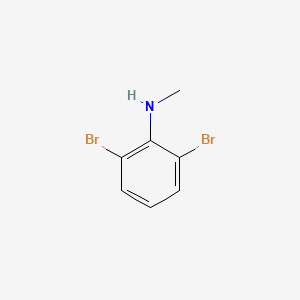

2,6-dibromo-N-methylaniline

Description

Context and Significance within Halogenated Aromatic Amines

Halogenated aromatic amines are organic compounds that serve as fundamental building blocks in a wide array of synthetic applications. nih.gov Their utility stems from the presence of both an amine group and one or more halogen substituents on an aromatic ring, providing multiple reactive sites for chemical modification. This dual functionality makes them highly versatile precursors for the synthesis of complex molecules, including many pharmaceuticals, agrochemicals, polymers, and dyes. fishersci.cachemicalbook.comsundarbanmahavidyalaya.inechemi.com

2,6-dibromo-N-methylaniline fits squarely within this class, defined by its N-methylaniline core substituted with bromine atoms at the 2 and 6 positions. The significance of this specific arrangement is multifold:

Ortho-Bromine Substituents : The two bromine atoms are excellent leaving groups in various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. fishersci.ca

N-Methyl Group : The presence of a methyl group on the nitrogen atom (an N-methyl group) differentiates it from primary amines like 2,6-dibromoaniline (B42060). This modification alters the compound's basicity, nucleophilicity, and steric profile, which can be leveraged to control reaction pathways and outcomes.

Steric Hindrance : The flanking bromine atoms provide significant steric hindrance around the amino group, influencing its reactivity and the rotational dynamics of the molecule.

The combination of these features makes this compound a compound of interest for creating sterically hindered and electronically tuned molecular frameworks.

Historical Perspectives in Synthetic Organic Chemistry

While specific historical accounts detailing the first synthesis of this compound are not prominent in the literature, its synthetic origins can be inferred from the development of methods for its parent structures. The synthesis of N-methylaniline from aniline (B41778) has been an established industrial process for many years, often involving the reaction of aniline with methanol (B129727) in the presence of an acid catalyst. google.comechemi.com

The introduction of bromine atoms onto an aniline ring is also a classic transformation in organic chemistry. Historically, methods for producing dibromoanilines included the direct bromination of aniline derivatives or, to achieve specific regioselectivity, the bromination of a protected or modified aniline. sundarbanmahavidyalaya.in A well-documented historical route to 2,6-dibromoaniline involves the bromination of sulfanilic acid, followed by a hydrolysis step to remove the sulfonic acid group. orgsyn.orggoogle.com Another key historical method for introducing halogens onto an aromatic ring is the Sandmeyer reaction, which converts a primary aromatic amine into a diazonium salt that can then be substituted with a halide. tutorchase.com The synthesis of this compound would logically be a product of these foundational synthetic strategies, likely involving either the N-methylation of 2,6-dibromoaniline or the dibromination of N-methylaniline.

Current Research Landscape and Emerging Trends

In the current research environment, this compound is primarily positioned as a research chemical or building block, as indicated by its commercial availability for "Research Use Only". bldpharm.com The contemporary focus for such compounds lies in their application as intermediates in the synthesis of high-value, complex organic molecules.

Emerging trends where this compound and related compounds are relevant include:

Advanced Agrochemicals and Pharmaceuticals : Halogenated anilines are crucial intermediates in the production of modern agrochemicals and pharmaceuticals. For instance, the related compound 2,6-dibromo-4-trifluoromethoxyaniline is a key intermediate for the fungicide thifluzamide. google.com Research continues into new bioactive molecules that may be derived from novel aniline building blocks.

Materials Science : The rigid structure and potential for forming specific intermolecular interactions (such as halogen bonding) make halogenated aromatics attractive for developing new materials, including liquid crystals and organic light-emitting diodes (OLEDs).

Structural and Spectroscopic Analysis : There is ongoing academic interest in the detailed characterization of halogenated organic molecules. Recent studies on the closely related 2,6-dibromo-4-methylaniline (B181599) have involved in-depth single-crystal X-ray diffraction and spectroscopic analysis to understand its molecular geometry, crystal packing, and non-covalent interactions like hydrogen bonds. nih.goviucr.orgresearchgate.net Similar studies on this compound would provide valuable data for computational chemistry and molecular design.

Scope and Objectives of Academic Inquiry

The academic study of this compound is driven by several key objectives aimed at fully understanding its chemical nature and unlocking its synthetic potential.

Synthesis and Characterization : A primary goal is the development of efficient, high-yield synthetic routes and the complete characterization of the compound using modern analytical techniques. While basic data is available from commercial suppliers, comprehensive spectroscopic (NMR, IR, Mass Spec) and crystallographic data is not widely published. bldpharm.comnist.gov

Comparative Reactivity Studies : A significant area for academic inquiry involves comparing the reactivity of this compound with its close analogues, 2,6-dibromoaniline and 2,6-dibromo-4-methylaniline. Such studies would elucidate the precise electronic and steric influence of the N-methyl group versus the primary amine and the impact of substitution at the para position.

Exploration of Synthetic Utility : Research would focus on utilizing its unique structure as a precursor for novel compounds. This includes leveraging the two bromine atoms in sequential or dual cross-coupling reactions to construct complex, sterically-defined molecular architectures that could be candidates for new drugs or functional materials. solubilityofthings.com

Physicochemical Property Investigation : A thorough investigation of its physical properties, such as solubility, melting point, and crystal structure, is essential. Understanding how the N-methyl group affects crystal packing and intermolecular forces compared to the primary amine in 2,6-dibromoaniline is a key academic question. researchgate.net

Data Tables

Physicochemical Properties of this compound

This table summarizes the basic chemical identity and properties of the title compound.

| Property | Value | Source |

| CAS Number | 1369790-09-9 | bldpharm.com |

| Molecular Formula | C₇H₇Br₂N | bldpharm.com |

| Molecular Weight | 264.95 g/mol | bldpharm.com |

| SMILES | CNC1=C(Br)C=CC=C1Br | bldpharm.com |

Comparison of Related Aniline Compounds

This table provides a comparison of this compound with its structurally similar relatives to highlight the effects of N-methylation and para-substitution.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Difference |

| This compound | C₇H₇Br₂N | 264.95 | Not widely reported | Secondary (N-methyl) amine |

| 2,6-Dibromoaniline | C₆H₅Br₂N | 250.92 | 80-84 | Primary amine |

| 2,6-Dibromo-4-methylaniline | C₇H₇Br₂N | 264.95 | 72-76 | Primary amine with para-methyl group |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2N |

|---|---|

Molecular Weight |

264.94 g/mol |

IUPAC Name |

2,6-dibromo-N-methylaniline |

InChI |

InChI=1S/C7H7Br2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 |

InChI Key |

NKPUTCKBJCIGRQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC=C1Br)Br |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2,6 Dibromo N Methylaniline

Reactions Involving Aromatic Bromine Substituents

The bromine atoms on the aromatic ring of 2,6-dibromo-N-methylaniline are key sites for various synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound can serve as a substrate in these transformations. mit.edunih.govacs.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a notable example. researchgate.netd-nb.infofishersci.cafishersci.sefishersci.frmdpi.com

In the synthesis of N-terphenylamines, 2,6-dibromo-4-methylaniline (B181599) has been successfully coupled with various arylboronic acids. researchgate.net However, challenges can arise depending on the nature of the coupling partners. For instance, the synthesis of a biphenyl (B1667301) from 2,6-dibromoaniline (B42060) and a specific boronic acid was unsuccessful, leading instead to a terphenyl product. d-nb.info The reaction conditions, including the choice of catalyst, ligand, and solvent, can significantly influence the outcome and selectivity of the coupling reaction. researchgate.net For example, in the Suzuki coupling of a bifunctional substrate, the selectivity for C-Cl versus C-OTf bond activation was found to be dependent on the polarity of the solvent. researchgate.net

Below is a table summarizing representative Suzuki-Miyaura reactions involving derivatives of 2,6-dibromoaniline:

| Reactants | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-dibromo-4-methylaniline and arylboronic acids | Not specified | N-terphenylamines | Not specified | researchgate.net |

| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline and 3-chloro-4-fluorobenzene boronic acid | Pd(PPh₃)₄/K₃PO₄ | Thiophene-based imine | 44% | mdpi.com |

| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline and 4-chlorobenzene boronic acid | Pd(PPh₃)₄/K₃PO₄ | Thiophene-based imine | 51% | mdpi.com |

Nucleophilic Aromatic Substitution with Activated Bromine Sites

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgopenstax.org The bromine atoms in this compound are on a ring that is also substituted with an amino group, which is typically electron-donating. However, the presence of two bulky bromine atoms ortho to the amino group can introduce steric and electronic effects that may influence the reactivity of the C-Br bonds towards nucleophiles under specific conditions.

The general mechanism for SNA involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the leaving group. libretexts.orgopenstax.org For an aryl halide to undergo this reaction, it often requires activation by strongly electron-withdrawing substituents. libretexts.org

Reductive Debromination Pathways

Reductive debromination is a reaction that involves the removal of a bromine atom from a molecule and its replacement with a hydrogen atom. This process can be achieved through various chemical and biological means. For instance, anaerobic microbial consortia have been shown to degrade 2,6-dibromophenol (B46663) via reductive debromination, suggesting that similar pathways could exist for brominated anilines.

Transformations at the N-Methylamino Group

The N-methylamino group of this compound is a site for various chemical modifications, including the formation of new bonds to the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-alkylation of amines is a fundamental transformation in organic synthesis. researchgate.net While traditional methods often employ alkyl halides, which have environmental drawbacks, alternative methods using alcohols as alkylating agents have been developed. researchgate.netnih.govacs.orgresearchgate.net These reactions are often catalyzed by transition metal complexes, such as those of iridium and ruthenium. nih.govacs.org For example, the N-methylation of anilines with methanol (B129727) has been successfully achieved at elevated temperatures in the presence of an iridium catalyst and a base. nih.gov

N-acylation, the introduction of an acyl group onto the nitrogen atom, is another important transformation. This can be achieved using various acylating agents. For instance, N-acyl cyclic urea (B33335) derivatives have been synthesized through the nucleophilic substitution reaction of haloacetylated precursors with secondary amines. researchgate.net

The following table provides examples of N-alkylation and N-acylation reactions of aniline (B41778) derivatives:

| Amine Substrate | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Anilines | Methanol | Ir(III) complex, KOtBu, 120 °C | N-methylanilines | >80% | nih.gov |

| 4-bromo-2,6-dimethylaniline | Methanol | Ir(III) complex, KOtBu, 120 °C | 4-bromo-2,6-dimethyl-N-methylaniline | 72% | nih.gov |

| N-methylaniline | 1-(2-bromoacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Base | N-acyl cyclic urea derivative | 72% | researchgate.net |

Mechanistic Studies of N-Dealkylation

N-dealkylation, the removal of an alkyl group from an amine, is a significant metabolic process and a useful synthetic transformation. frontiersin.orgnih.gov The mechanism of N-dealkylation has been studied extensively, particularly in the context of enzymatic reactions catalyzed by cytochrome P450. frontiersin.organnualreviews.org These reactions are believed to proceed through an initial hydrogen abstraction from the N-alkyl group, followed by an oxygen rebound step to form a carbinolamine intermediate. frontiersin.org This intermediate can then decompose to yield a secondary amine and an aldehyde. frontiersin.org

Studies on biomimetic systems, such as nonheme iron and manganese complexes, have provided further insights into the mechanism. frontiersin.orgmdpi.com For the N-demethylation of N,N-dimethylanilines by an iron(IV)-oxo complex, computational studies suggest a rate-limiting hydrogen atom transfer (HAT) step. frontiersin.org In manganese-catalyzed oxidations, an initial electron transfer from the amine to a high-valent oxomanganese species has been proposed, leading to the formation of a radical cation intermediate. mdpi.com

Oxidative Coupling and Cyclization Reactions

While direct oxidative coupling of this compound is not extensively documented, its structural motifs are involved in related cyclization reactions. A notable example is the deaminative cyclization of 1-aryl polyhydroxy amines, where halogenation of the amine moiety is a key step to activate an otherwise inert C–N bond. rsc.orgrsc.org In a process involving the treatment of a glucose-derived 1-aryl polyhydroxy amine with N-bromosuccinimide (NBS), 2,6-dibromo-4-methylaniline was identified as a significant byproduct, isolated in 91% yield. rsc.orgrsc.org

This reaction proceeds via halogenation of the aromatic amine, which activates the C–N bond and facilitates a stereoinvertive intramolecular SN2 substitution by a hydroxyl group, leading to the formation of a 1,2-cis C-aryl furanoside. rsc.orgrsc.org The formation of the stable 2,6-dibromo-4-methylaniline byproduct underscores the viability of this substituted aniline as a leaving group in nucleophilic substitution reactions once the C-N bond is activated. rsc.org This process highlights a pathway where the dibrominated aniline core participates in a cyclization reaction, albeit as a leaving fragment rather than the cyclizing substrate itself.

Broader studies on oxidative coupling show it is a powerful method for forming new bonds, often catalyzed by metals like rhodium, palladium, and ruthenium, by coupling two nucleophilic centers without prefunctionalization. unirioja.es Domino reactions combining cyclization with oxidative coupling have also been developed, for instance, in the synthesis of dicoumarins. core.ac.uk

C-N Bond Activation and Cleavage Processes

The carbon-nitrogen bond in anilines is typically robust. However, specific strategies can achieve its activation and cleavage. For this compound and related structures, halogenation is a key method for C-N bond activation. Research has shown that halogenating the amine skeleton with reagents like N-bromosuccinimide or N-chlorosuccinimide activates the C–N bond. rsc.orgrsc.org This activation is proposed to occur through quaternization at the nitrogen atom, which transforms the amino group into a better leaving group, thereby triggering an intramolecular SN2 reaction. rsc.orgrsc.org

Beyond halogenation, transition metal catalysis offers a broad platform for C-N bond cleavage in aniline derivatives. researchgate.net Various catalytic systems have been developed for this purpose:

Ruthenium: Ruthenium complexes, such as Ru₃(CO)₁₂, have been used to catalyze the cleavage of C(aryl)-N bonds in electronically neutral anilines, enabling carbonylative coupling reactions with organoboranes. acs.org The first observation of unactivated aromatic C-N bond cleavage on a late-transition-metal was achieved with a ruthenium complex and o-acylanilines. researchgate.net Furthermore, a (salen)ruthenium(VI) nitrido complex has been shown to facilitate the oxidative C-N bond cleavage of anilines through an initial nucleophilic attack of the aniline on the nitrido ligand. nih.gov

Nickel: Nickel-catalyzed Kumada coupling of aniline derivatives has been achieved through the selective cleavage of aryl C-N bonds under mild conditions. researchgate.net

Chromium: Low-valent chromium catalysts have been reported to cleave C(aryl)-N bonds in neutral aniline derivatives at room temperature. researchgate.net

These methods underscore the potential for cleaving the C-N bond in this compound, either through prior activation via halogenation or directly using transition metal catalysts.

Electrophilic Aromatic Substitution on the Substituted Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is profoundly governed by the directing effects and steric properties of its substituents.

Regiochemical Control and Steric Hindrance Effects

The regiochemistry of EAS reactions is determined by the combined influence of the N-methylamino group and the two ortho-bromine atoms. The N-methylamino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. libretexts.orglibretexts.orgmsu.edu

However, in this compound, both positions ortho to the N-methylamino group are occupied by bromine atoms. This leaves the para position (C4) as the only sterically accessible and electronically enriched site for electrophilic attack. The bromine atoms impose significant steric hindrance, effectively blocking any potential reaction at the ortho sites. This phenomenon, often termed the "ortho effect," is a key factor in controlling the regioselectivity of reactions in ortho-substituted anilines. vedantu.comwikipedia.orgwordpress.com This effect not only physically obstructs the approach of reagents but can also destabilize the transition state of an ortho attack. cgchemistrysolutions.co.instackexchange.com Consequently, electrophilic substitution on this compound is expected to yield almost exclusively the 4-substituted product.

Rearrangement Processes and Mechanistic Insights

Substituted anilines can undergo various rearrangement reactions, and mechanistic studies provide deep insights into the pathways of these transformations.

Studies on ¹⁵N Nuclear Polarization in Analogous Nitramine Rearrangements

The acid-catalyzed rearrangement of N-nitroanilines provides a classic example of an aromatic rearrangement. Mechanistic studies on analogs of this compound have been particularly revealing. The rearrangement of 2,6-dibromo-N-nitroaniline to 2,6-dibromo-4-nitroaniline (B165464) in deuteriochloroform has been investigated using ¹⁵N nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.comresearchgate.net

A key technique in these studies is the use of Chemically Induced Dynamic Nuclear Polarization (CIDNP). When ¹⁵NO₂-labeled 2,6-dibromo-N-nitroaniline undergoes rearrangement, the ¹⁵N NMR signals for both the starting material and the 4-nitro product show strongly enhanced absorption during the reaction. researchgate.netrsc.org This phenomenon is a hallmark of reactions proceeding through radical pair intermediates.

Further experiments involving the concurrent rearrangement of a ¹⁵N-labeled nitramine with an unlabeled nitramine showed isotopic exchange. cdnsciencepub.comresearchgate.net The initially unlabeled nitramine and its corresponding product displayed ¹⁵N NMR signals in emission. This observation, combined with the enhanced absorption signals, provides unequivocal evidence that the rearrangement involves the homolytic cleavage of the protonated nitramine into a radical pair, consisting of the amine cation radical and nitrogen dioxide (•NO₂). cdnsciencepub.com Analysis of the signal enhancement factors during the reaction confirms that the nuclear polarization arises from the rearrangement step itself, not from a preliminary equilibrium. cdnsciencepub.comresearchgate.net These results strongly support the radical pair mechanism originally proposed by White for the nitramine rearrangement. cdnsciencepub.com

| Technique | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| ¹⁵N NMR Spectroscopy | Strongly enhanced absorption signals for ¹⁵N-labeled starting material and product. | Indicates the presence of radical intermediates (CIDNP effect). | researchgate.netrsc.org |

| Isotopic Exchange Experiment (¹⁵N-labeled + unlabeled nitramine) | Emission signals observed for the initially unlabeled nitramine and its product. | Confirms intermolecular nature and the formation of a solvent-caged radical pair that can dissociate and recombine. | cdnsciencepub.comresearchgate.net |

| Kinetic Analysis | Analysis of enhancement factors shows polarization occurs during rearrangement. | Rules out polarization arising from a pre-equilibrium; confirms the rearrangement itself is the radical-forming step. | cdnsciencepub.com |

Exploration of Radical Pair Mechanisms

The involvement of radical pair mechanisms in the reactions of halogenated N-alkylanilines, particularly in rearrangement reactions, has been a subject of significant scientific investigation. While direct studies on this compound are not extensively detailed in the reviewed literature, compelling evidence from closely related analogs, such as 2,6-dibromo-N-nitroaniline, provides unequivocal support for the operation of such pathways. The generation of nuclear polarization during these reactions serves as a definitive indicator of the presence of radical pairs. cdnsciencepub.com

The acid-catalyzed rearrangement of N-nitroanilines to their corresponding 4-nitro derivatives has been a key area of study for understanding these mechanisms. In the case of 2,6-dibromo-N-nitroaniline, its rearrangement provides a model for the behavior of related substituted anilines. The generally accepted mechanism for the nitramine rearrangement, particularly for nitramines derived from more basic amines, is the radical pair interpretation. cdnsciencepub.com This mechanism posits that the protonated nitramine undergoes homolysis, cleaving to form the cation radical of the amine and nitrogen dioxide.

One of the most powerful techniques to probe these mechanisms is the use of ¹⁵N nuclear magnetic resonance (NMR) spectroscopy with isotopically labeled compounds. When ¹⁵NO₂-labeled 2,6-dibromo-N-nitroaniline undergoes rearrangement, the ¹⁵N NMR signals for both the starting material (the nitramine) and the 4-nitro product exhibit enhanced absorption during the course of the reaction. cdnsciencepub.com This phenomenon, known as chemically induced dynamic nuclear polarization (CIDNP), is a hallmark of reactions proceeding through a radical pair intermediate.

Further compelling evidence for the radical pair mechanism comes from isotopic exchange experiments. When a ¹⁵N-labeled nitramine and an unlabeled nitramine are allowed to rearrange simultaneously in the same solution, isotopic exchange is observed. cdnsciencepub.com The ¹⁵N NMR spectra show signals for both the labeled and unlabeled substrates and products. Significantly, the signals corresponding to the initially unlabeled nitramine and its product appear in emission. cdnsciencepub.com This observation is crucial as it demonstrates that the nuclear polarization arises directly from the rearrangement process itself and not from a pre-existing equilibrium. cdnsciencepub.com

The collective results from these studies on 2,6-dibromo-N-nitroaniline strongly support a mechanism involving the formation of a radical pair. The extensive isotopic exchange observed is consistent with the cage-like behavior of these radical pairs, where they can either recombine to form the product or return to the starting nitramine, allowing for the observed isotopic scrambling. cdnsciencepub.com

Research Findings on the Rearrangement of Halogenated N-Nitroanilines

| Labeled Compound | Unlabeled Compound | Observation during co-rearrangement | Conclusion |

| 2,6-dibromo-N-[¹⁵N]nitroaniline | 2,6-dibromo-N-nitroaniline | Isotopic exchange occurs. ¹⁵N NMR signals are seen for both substrates and both products. cdnsciencepub.com | Confirms the involvement of a radical pair mechanism with a significant degree of exchange. |

| 2,6-dichloro-N-[¹⁵N]nitroaniline | 2,6-dichloro-N-nitroaniline | Isotopic exchange occurs. ¹⁵N NMR signals are seen for both substrates and both products. cdnsciencepub.com | Demonstrates the generality of the radical pair mechanism for di-ortho-halogenated N-nitroanilines. |

These findings provide a solid foundation for inferring the reactivity of this compound. The presence of the ortho-bromo substituents and the N-methyl group would similarly influence the stability and reactivity of any potential radical intermediates, suggesting that radical pair mechanisms are likely to be relevant in its chemical transformations as well.

Derivatization and Advanced Applications in Chemical Synthesis

Role as a Key Synthetic Intermediate

As a synthetic intermediate, 2,6-dibromo-N-methylaniline offers multiple reaction sites that can be addressed selectively or simultaneously to build molecular complexity. The bromine atoms serve as excellent leaving groups for cross-coupling reactions, while the aniline (B41778) nitrogen can participate in cyclization or be used to direct reactions to specific positions on the aromatic ring.

The structure of this compound is well-suited for the synthesis of nitrogen-containing heterocycles. While direct examples starting from this specific compound are not extensively documented in the cited literature, analogous structures are widely used. For instance, palladium-catalyzed reactions that form five-, six-, or seven-membered heteroaromatics often proceed from stable diphenylamine (B1679370) intermediates, which can be formed from substituted anilines and aryl halides. acs.org The selectivity of these intramolecular cyclizations can be controlled by the choice of ligand, allowing access to diverse heterocyclic cores like indoles, carbazoles, and dibenzazepines from a common type of precursor. acs.org

Furthermore, the related compound 2,6-dibromo-4-methylaniline (B181599) has been used as a starting material for creating bulky N-heterocyclic carbene (NHC) ligands. researchgate.net This suggests that this compound could serve as a precursor for analogous ligand systems, where the N-methyl group would remain a key feature of the final heterocyclic structure.

The two bromine atoms of this compound are ideal handles for creating highly substituted aromatic compounds through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, allows for the sequential or simultaneous replacement of bromine atoms with various aryl or alkyl groups, leading to sterically hindered systems.

A notable application for the analogous compound, 2,6-dibromo-4-methylaniline, is in the high-yield synthesis of a 2,6-terphenyl aniline via a double Suzuki coupling reaction catalyzed by a palladium β-diketiminate complex. researchgate.net This transformation highlights the utility of the 2,6-dibromoaniline (B42060) scaffold in constructing bulky molecular frameworks, which are often precursors to advanced ligands and materials. researchgate.net Given its structural similarity, this compound is an excellent candidate for similar transformations. Palladium-catalyzed amination reactions, which couple aryl halides with amines, further underscore the versatility of such building blocks in constructing complex aromatic systems. cmu.eduacs.org

Table 1: Representative Palladium-Catalyzed Reactions for C-N and C-C Bond Formation

| Aryl Halide | Amine/Boronic Acid | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromo-p-xylene | N-methylaniline | Pd(OAc)₂ / Ligand 4 | N-Aryl Amine | 75% | cmu.edu |

| Bromobenzene | N-methylaniline | (π-allyl)(dpcb)palladium | N-Aryl Amine | 70% | acs.org |

| 2,6-dibromo-4-methylaniline | 4-tolylboronic acid | Pd β-diketiminate complex | Terphenyl Aniline | >95% | researchgate.net |

Applications in the Synthesis of Functional Organic Molecules

The unique substitution pattern of this compound makes it a precursor for molecules with specific functions, including those with desirable photophysical properties or the ability to coordinate with metal ions.

The N-methylaniline moiety is a known component in the architecture of fluorescent molecules, where the nitrogen's lone pair of electrons acts as a powerful electron-donating group (auxochrome) within a larger π-conjugated system. For example, derivatives of N-methylaniline have been incorporated into the synthesis of novel glycoconjugated squaraine dyes for optical imaging. rsc.org Additionally, amination of chloroquinolines with anilines has been shown to produce highly fluorescent molecules. researchgate.net

While direct synthesis of a dye from this compound is not detailed in the available literature, its structure is primed for such applications. The bromine atoms can be functionalized via cross-coupling reactions to extend conjugation with other chromophores, while the N-methylamino group enhances the fluorescence properties. This dual functionality allows for the systematic tuning of the absorption and emission wavelengths of the resulting dye.

Modern homogeneous catalysis heavily relies on ligands that can fine-tune the steric and electronic properties of a metal center. Bulky, electron-rich ligands are often key to achieving high catalytic activity and selectivity. cmu.edu The 2,6-disubstituted aniline framework is a common feature in the design of these advanced ligands.

The synthesis of N,N'-bis(2,6-terphenyl) substituted N-heterocyclic carbenes (NHCs), for example, has been efficiently achieved starting from 2,6-dibromo-4-methylaniline. researchgate.net The dibromo-substituted aniline is first elaborated into a bulky terphenyl aniline, which is then used to construct the final NHC ligand. researchgate.net this compound provides a direct synthetic route to analogous ligand structures where the N-H group is replaced by an N-methyl group, potentially altering the ligand's electronic profile and solubility, thereby influencing the performance of the corresponding metal complex.

The synthesis of 1,2-cis C-aryl furanosides, a class of carbohydrates with significant biological activity, represents a formidable challenge in organic chemistry. rsc.org An efficient, modern approach to these structures involves a Petasis reaction followed by a deaminative cyclization. rsc.orgrsc.org In this sequence, an amine like p-toluidine (B81030) is used to generate a linear 1-aryl polyhydroxy amine intermediate. rsc.org Subsequent halogenation of the aniline ring activates the C-N bond, triggering an intramolecular SN2 reaction that forms the desired furanoside ring with high diastereoselectivity. rsc.orgrsc.org

During the optimization of this reaction, it was observed that when p-toluidine is used as the amine source, 2,6-dibromo-4-methylaniline is formed as a significant byproduct with a 91% yield, resulting from the halogenation of the starting aniline. rsc.org This finding demonstrates that the reaction conditions are highly effective for the dibromination of an aniline ring ortho to the amino group. Although this compound is not directly used as a reactant in this specific published method, the process highlights a key transformation pathway relevant to this class of compounds.

Development of Diverse Chemical Libraries

The creation of chemical libraries, or large, systematically organized collections of molecules, is a cornerstone of modern drug discovery and materials science. wikipedia.orgpressbooks.pub Diversity-oriented synthesis (DOS) is a strategy employed to generate these libraries, focusing on producing molecules with a wide range of structural variations to explore chemical space efficiently. cam.ac.ukfrontiersin.org this compound serves as an exemplary building block in DOS due to its inherent structural features.

The strategic value of this compound in library development lies in the two bromine atoms positioned on the aniline ring. These halogens act as versatile synthetic "handles" that can be selectively modified through various cross-coupling reactions. nih.gov This allows for the creation of a vast array of derivatives from a single, common intermediate.

The most powerful application of this "handle" approach is seen in palladium-catalyzed cross-coupling reactions. After incorporating the 2,6-dibromoaniline moiety into a core scaffold (such as the azulene (B44059) system described previously), the bromine atoms can be independently or simultaneously replaced with a wide variety of other chemical groups.

Key diversification reactions include:

Suzuki-Miyaura Coupling : Reaction with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds, generating biaryl or styrenyl derivatives. researchgate.netresearchgate.net

Sonogashira Coupling : Reaction with terminal alkynes to form aryl-alkyne structures.

Buchwald-Hartwig Amination : Reaction with various amines to introduce new carbon-nitrogen bonds.

Heck Coupling : Reaction with alkenes to form substituted alkene derivatives.

This methodology allows chemists to start with a single precursor, such as a dibrominated azulene, and rapidly generate a library of hundreds or thousands of unique compounds by simply varying the coupling partner in the reaction. rroij.com This parallel synthesis approach is highly efficient for exploring structure-activity relationships (SAR), where the impact of different substituents on the biological activity or material properties of the core scaffold is investigated. nih.gov

Table 2: Illustrative Example of Library Diversification via Suzuki Coupling

This table demonstrates how a hypothetical precursor, 2,6-dibromo-azulenyl-scaffold, could be used to generate a diverse library of compounds using different boronic acids.

| Entry | Precursor | Coupling Partner (Ar-B(OH)₂) | Catalyst System | Potential Product |

| 1 | 2,6-Dibromo-azulenyl-scaffold | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,6-Diphenyl-azulenyl-scaffold |

| 2 | 2,6-Dibromo-azulenyl-scaffold | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | 2,6-Bis(4-methoxyphenyl)-azulenyl-scaffold |

| 3 | 2,6-Dibromo-azulenyl-scaffold | Thiophene-2-boronic acid | PdCl₂(dppf) | 2,6-Di(thiophen-2-yl)-azulenyl-scaffold |

| 4 | 2,6-Dibromo-azulenyl-scaffold | Pyridine-3-boronic acid | Pd₂(dba)₃, XPhos | 2,6-Di(pyridin-3-yl)-azulenyl-scaffold |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4-Dinitrochlorobenzene |

| This compound |

| Azulene |

| Cyclopentadiene |

| Glutaconic aldehyde |

| N-methylaniline |

| Phenylboronic acid |

| Pyridine |

| Pyridine-3-boronic acid |

| Sodium ethoxide |

| Thiophene-2-boronic acid |

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular vibrations within 2,6-dibromo-N-methylaniline. These methods are complementary; FT-IR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy is more sensitive to non-polar and homo-nuclear bonds. thermofisher.comsurfacesciencewestern.com Analysis of the vibrational modes offers deep insight into the molecule's functional groups and skeletal structure.

The vibrational spectrum of this compound is characterized by distinct modes corresponding to its aniline (B41778) core, N-methyl group, and bromine substituents. The assignments can be predicted by comparing the spectra of analogous compounds like 2,6-dibromo-4-nitroaniline (B165464) and N,N-dimethylaniline. nih.govsphinxsai.com

N-H and C-H Vibrations: The secondary amine (N-H) stretching vibration is expected to appear as a sharp band in the 3400-3450 cm⁻¹ region. The aromatic C-H stretching modes typically occur above 3000 cm⁻¹. The N-methyl group will exhibit characteristic asymmetric and symmetric C-H stretching vibrations, anticipated around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. sphinxsai.com

Ring Vibrations: The C-C stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1400–1600 cm⁻¹ region. These are often strong in both IR and Raman spectra and are indicative of the benzene-like structure. sphinxsai.com

C-N and C-Br Vibrations: The C-N stretching vibration of the aryl amine is expected in the 1250–1350 cm⁻¹ range. The C-Br stretching modes, given the heavy mass of bromine, will appear at lower frequencies, typically in the 500–650 cm⁻¹ region. These are often strong in the Raman spectrum.

Bending and Torsional Modes: In-plane and out-of-plane bending vibrations for C-H and N-H bonds, as well as torsional modes for the methyl group and the entire N-methylamino group, occur at lower wavenumbers and contribute to the fingerprint region of the spectrum.

Table 1: Predicted Vibrational Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|

| N-H Stretch | 3400 - 3450 | Medium / Weak |

| Aromatic C-H Stretch | 3050 - 3100 | Medium / Strong |

| Asymmetric CH₃ Stretch | ~2950 | Medium / Medium |

| Symmetric CH₃ Stretch | ~2850 | Medium / Medium |

| C=C Ring Stretch | 1580 - 1600 | Strong / Strong |

| C=C Ring Stretch | 1450 - 1500 | Strong / Strong |

| CH₃ Bending | 1430 - 1470 | Medium / Medium |

| C-N Stretch | 1250 - 1350 | Strong / Medium |

The conformation of this compound is significantly influenced by steric hindrance between the bulky ortho-bromo substituents and the N-methylamino group. This steric clash is expected to force the N-methylamino group out of the plane of the aromatic ring, restricting its rotation around the C-N bond.

This restricted rotation gives rise to stable conformers, or atropisomers. mdpi.com The potential energy surface of such ortho-substituted anilines can be complex, with distinct energy minima corresponding to different torsional angles between the amino group and the ring. aip.orgcolostate.edu These conformational differences can be probed by vibrational spectroscopy. Low-frequency torsional modes, particularly those involving the C-N bond, would be sensitive to the specific conformation. The presence of two large ortho substituents would likely lead to a higher energy barrier for rotation compared to monosubstituted anilines, potentially allowing for the observation of distinct conformers at low temperatures. mdpi.com Studies on related molecules like N-methylaniline have utilized vibrational overtone spectra to analyze conformational structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in this compound. Analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with two-dimensional correlation techniques, provides an unambiguous structural confirmation.

The symmetry of the 2,6-disubstituted ring simplifies the aromatic region of the NMR spectra. Predictions for chemical shifts can be made based on data from 2,6-dibromoaniline (B42060) and N-methylaniline. rsc.orgchemicalbook.com

¹H NMR Spectrum: The aromatic region is expected to exhibit an A₂B pattern. The two equivalent meta-protons (H-3 and H-5) would appear as a doublet, and the single para-proton (H-4) would appear as a triplet due to coupling with the two meta-protons. Based on 2,6-dibromoaniline, the meta-protons are expected around δ 7.35 ppm and the para-proton around δ 6.47 ppm. chemicalbook.com The N-methyl (N-CH₃) protons would likely appear as a singlet around δ 2.9 ppm, which may become a doublet if coupling to the N-H proton is resolved. rsc.org The N-H proton signal is expected as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectrum: Due to molecular symmetry, four aromatic carbon signals and one methyl carbon signal are expected. The carbons bearing the bromine atoms (C-2 and C-6) would be significantly shielded. The ipso-carbon attached to the nitrogen (C-1) would be deshielded. The N-methyl carbon signal is predicted to be around δ 30-31 ppm. rsc.org

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3, H-5 | ~7.4 | Doublet (d) | ~8.0 |

| H-4 | ~6.5 | Triplet (t) | ~8.0 |

| N-H | Variable (broad) | Singlet (s) | - |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Shift (δ, ppm) |

|---|---|

| C-1 | ~145 |

| C-2, C-6 | ~112 |

| C-3, C-5 | ~133 |

| C-4 | ~118 |

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom. The ¹⁵N chemical shift is highly sensitive to hybridization, substitution, and electronic effects. For N-methylaniline derivatives, the nitrogen signal is expected in the range of δ -300 to -330 ppm relative to nitromethane. nih.govscience-and-fun.de

The presence of two electron-withdrawing bromine atoms in the ortho positions is expected to deshield the nitrogen atom, causing a downfield shift in its ¹⁵N resonance compared to unsubstituted N-methylaniline. This technique is particularly useful for studying reaction mechanisms involving the nitrogen atom, such as protonation, which would cause a significant upfield shift, or N-alkylation reactions.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously confirming the structure of this compound. wikipedia.orgomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment would confirm the coupling between the aromatic protons, showing a cross-peak between the signals for H-3/H-5 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting H-3/H-5 to C-3/C-5, H-4 to C-4, and the N-CH₃ protons to the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) C-H correlations, which are critical for piecing together the molecular skeleton. Key expected correlations include:

From the N-CH₃ protons to the ipso-carbon (C-1) and the bromine-substituted carbons (C-2/C-6).

From the meta-protons (H-3/H-5) to C-1, C-4, and C-2/C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would be expected to show a cross-peak between the N-methyl protons and the meta-protons (H-3/H-5), providing definitive evidence for the conformation and the restricted rotation around the C-N bond.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dibromoaniline |

| N-methylaniline |

| 2,6-dibromo-4-nitroaniline |

X-ray Crystallography and Solid-State Characterization

While a specific crystal structure for this compound is not publicly available, extensive analysis of the closely related compound, 2,6-dibromo-4-methylaniline (B181599), provides critical insights into the expected molecular geometry, bond distortions, and intermolecular interactions. The primary difference is the location of the methyl group (on the ring at the 4-position versus on the nitrogen atom), but the dominant steric and electronic effects of the two ortho-bromo substituents on the aniline frame are comparable.

Determination of Molecular Geometry and Bond Distortions

The single-crystal X-ray diffraction analysis of 2,6-dibromo-4-methylaniline shows that the presence of two bulky bromine atoms ortho to the amino group induces significant steric strain, leading to notable distortions in the benzene (B151609) ring's geometry from the ideal 120° angles. nih.goviucr.org The internal C—C—C bond angles are compressed or expanded to accommodate the substituents. nih.gov For instance, the angle between the two bromine-substituted carbons (C7—C1—C2) is compressed to 115.1°, while the adjacent angles are expanded to approximately 123°. nih.gov

The bromine atoms themselves are slightly displaced from the mean plane of the benzene ring, further indicating steric repulsion. nih.goviucr.org Additionally, short intramolecular contacts between the amine hydrogens and the adjacent bromine atoms (N—H⋯Br) are observed, which influences the conformation of the amino group. nih.govresearchgate.net

| Bond Angle | Value (°) | Deviation from Ideal (120°) |

|---|---|---|

| C7—C1—C2 | 115.1 (4) | -4.9° |

| C1—C2—C3 | 122.8 (4) | +2.8° |

| C1—C7—C6 | 123.0 (4) | +3.0° |

Analysis of Crystal Packing Motifs and Intermolecular Interactions

In the solid state, molecules of 2,6-dibromo-4-methylaniline are organized through a network of intermolecular interactions. nih.gov The dominant motif is a weak N—H⋯N hydrogen bond, where the amino group of one molecule acts as a hydrogen bond donor to the amino nitrogen of an adjacent molecule. nih.goviucr.orgresearchgate.net This interaction links the molecules into zigzag C(2) chains that propagate along the nih.gov crystal direction. nih.goviucr.org

The geometry of these interactions includes an N⋯N distance of 3.120 (7) Å. nih.gov In addition to these intermolecular forces, the aforementioned intramolecular N—H⋯Br hydrogen bonds play a significant role in stabilizing the molecular conformation. nih.govasianpubs.org While halogen bonding (e.g., Br⋯N or Br⋯O interactions) is a recognized force in other halogenated compounds, the primary packing in this structural analog is dictated by the N—H⋯N hydrogen bonding. nih.gov

| Interaction Type (D—H⋯A) | D⋯A Distance (Å) | Interaction Class |

|---|---|---|

| N1—H1B⋯N1 | 3.120 (7) | Intermolecular |

| N1—H1A⋯Br1 | 3.077 (4) | Intramolecular |

| N1—H1B⋯Br2 | 3.072 (4) | Intramolecular |

Influence of Substituents on Planarity and Conformation

The conformation of the this compound molecule is a balance between the steric and electronic effects of its substituents.

Ortho-Bromo Groups : The two large bromine atoms flanking the N-methylamino group exert significant steric hindrance. This forces distortions within the benzene ring, as seen in the crystal structure of the 4-methyl analog, and influences the orientation of the amino group. nih.govresearchgate.net

N-Methyl Group : The addition of a methyl group to the nitrogen atom, creating a secondary amine, further impacts the local geometry. While the aniline molecule itself is nonplanar, N-alkylation can alter the degree of pyramidalization at the nitrogen atom and its rotational barrier with respect to the aromatic ring. guidechem.com In the case of 2,6-dibromo-4-butylaniline, the amine nitrogen is essentially coplanar with the ring, a conformation stabilized by the intramolecular N-H···Br hydrogen bonds. asianpubs.org This suggests that the N-methylamino group in this compound is also likely to adopt a relatively planar conformation to minimize steric clash with the ortho-bromine atoms.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a definitive tool for confirming the elemental composition of this compound. The technique provides a highly accurate mass measurement of the molecular ion, which can be matched to its calculated exact mass. The molecular formula for this compound is C₇H₇Br₂N, corresponding to a monoisotopic mass of approximately 262.8945 u. researchgate.net The characteristic isotopic pattern of the two bromine atoms (¹⁹Br and ⁸¹Br) results in a distinctive M, M+2, and M+4 peak cluster with an intensity ratio of approximately 1:2:1, which is a clear signature for dibrominated compounds.

Upon ionization in a mass spectrometer, the molecular ion of this compound is expected to undergo characteristic fragmentation. Based on the known behavior of halogenated anilines and N-alkylanilines, several key fragmentation pathways can be predicted:

Loss of a Bromine Radical : Cleavage of a C-Br bond can lead to the loss of a bromine radical (Br•), resulting in an [M-Br]⁺ fragment.

Loss of the Methyl Group : As a secondary amine, alpha-cleavage is a probable pathway. This would involve the loss of the N-methyl group as a methyl radical (•CH₃) to form an [M-CH₃]⁺ ion.

Loss of HBr : Elimination of a hydrogen bromide molecule is another common pathway for ortho-bromoanilines, leading to an [M-HBr]⁺• radical cation.

| Fragmentation Process | Neutral Loss | Approximate m/z of Fragment Ion |

|---|---|---|

| Molecular Ion | - | 263/265/267 |

| Loss of Bromine Radical | Br• | 184/186 |

| Loss of Methyl Radical | •CH₃ | 248/250/252 |

| Loss of Hydrogen Bromide | HBr | 182/184 |

Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br) and reflect the isotopic pattern of the remaining bromine atom where applicable.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemical studies specifically for the compound “this compound” are not present in the provided search results. The required analyses as outlined—including Density Functional Theory (DFT) for electronic structure, Molecular Electrostatic Potential (MEP) mapping, Fukui Function Analysis, Natural Bond Orbital (NBO) Analysis, and the prediction of spectroscopic parameters—have not been published for this specific molecule.

While research exists for similar compounds, such as the positional isomer 2,6-dibromo-4-methylaniline nih.govresearchgate.netsciprofiles.com and other halogenated anilines, researchgate.net the strict requirement to focus solely on this compound cannot be met. Information regarding computational studies on the parent molecule, N-methylaniline, is available but focuses on its interaction with surfaces rather than its intrinsic molecular properties. acs.org

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified subsection for "this compound."

Computational and Theoretical Chemical Studies

Modeling of Reaction Pathways, Transition States, and Kinetic Parameters

The study of chemical reactions using computational methods involves mapping out the potential energy surface (PES) that connects reactants to products. This process is crucial for understanding reaction mechanisms, identifying intermediate structures, and predicting the speed of a reaction.

Methodology: Modern computational chemistry relies heavily on methods like Density Functional Theory (DFT) to model reaction pathways. chemrxiv.org The process involves several key steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any potential intermediates are optimized to find their lowest energy conformations.

Transition State (TS) Searching: A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Algorithms such as the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method are used to locate these saddle points on the PES. github.io

Frequency Calculation: Once a stationary point is located, a frequency calculation is performed. For a stable molecule (reactant, product, or intermediate), all vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the intended reactants and products on the potential energy surface. github.io

Application to 2,6-dibromo-N-methylaniline: A plausible reaction for theoretical study would be the further electrophilic aromatic substitution, such as bromination at the para-position, which is sterically accessible. Computational modeling of this reaction would elucidate the mechanism and kinetic parameters. For instance, a DFT study could be employed to calculate the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. nih.gov While specific, detailed pathway analyses for this compound are not prevalent in existing literature, the established methodologies allow for a robust theoretical prediction of its reactivity. Automated reaction pathway exploration programs can systematically explore potential reaction pathways and determine the most plausible mechanisms. nih.govresearchgate.net

The following table outlines the typical computational workflow for modeling a reaction pathway, such as the para-bromination of this compound.

| Step | Computational Method | Purpose | Expected Outcome for this compound Bromination |

| 1. Reactant/Product Optimization | DFT (e.g., B3LYP/6-31G*) | Find the most stable 3D structures. | Optimized geometries of this compound, Br₂, and 2,4,6-tribromo-N-methylaniline. |

| 2. Transition State Search | QST2/QST3 or Eigenvector Following | Locate the highest energy saddle point on the reaction path. | Structure of the transition state, likely a sigma complex with the incoming bromine electrophile. |

| 3. Frequency Analysis | DFT | Characterize the stationary point and obtain zero-point vibrational energy. | Confirmation of the transition state via one imaginary frequency; calculation of thermodynamic parameters. |

| 4. Reaction Path Confirmation | Intrinsic Reaction Coordinate (IRC) | Verify the connection between the transition state and the reactants/products. | A calculated path leading from the TS downhill to the reactants in one direction and to the products in the other. |

| 5. Energy Profile Construction | Single-Point Energy Calculations | Determine the overall reaction energy and activation barrier. | A plot showing the relative energies of reactants, transition state, and products, yielding ΔG‡ and ΔGr. |

Quantitative Structure-Reactivity Relationships (QSAR) in Related Brominated Anilines

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that aim to correlate the chemical structure of a series of compounds with their physical, chemical, or biological activity. researchgate.net For a series of related brominated anilines, QSAR can be used to predict reactivity in various chemical transformations without needing to synthesize and test each compound individually.

The development of a QSAR model involves calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. A mathematical equation is then derived to link these descriptors to an observed property, such as reaction rate or biological efficacy.

Key Molecular Descriptors for Brominated Anilines:

Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges (especially on the amine nitrogen), and dipole moment. For substituted anilines, the partial charge on the amine nitrogen has been shown to be a key predictor of N-acetylation. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and surface area.

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. The most common is the partition coefficient, LogP, which describes the ratio of a compound's concentration in octanol (B41247) versus water.

Quantum Chemical Descriptors: Parameters like the Hammett constant (σ) can quantify the electron-donating or electron-withdrawing effect of substituents. nih.gov

A hypothetical QSAR study on a series of brominated anilines might aim to predict their rate of oxidation. The table below illustrates the type of data that would be generated and used in such a model.

| Compound | HOMO Energy (eV) | Partial Charge on N | LogP | Steric Parameter (e.g., Molar Volume) | Predicted Reactivity (Arbitrary Units) |

| Aniline (B41778) | -5.52 | -0.45 | 0.90 | 91.5 | 5.2 |

| 4-Bromoaniline | -5.68 | -0.43 | 1.95 | 108.7 | 4.1 |

| 2,6-Dibromoaniline (B42060) | -5.81 | -0.40 | 2.98 | 125.9 | 2.8 |

| N-Methylaniline | -5.35 | -0.38 | 1.55 | 108.6 | 6.5 |

| This compound | -5.65 | -0.35 | 3.58 | 143.0 | 3.4 |

Note: Values are illustrative representations for a QSAR model and not experimental data.

By applying statistical methods like multiple linear regression, a predictive equation could be generated, such as: Reactivity = c₀ + c₁ (HOMO Energy) + c₂ (Partial Charge) + c₃ (LogP) Such models allow for the rapid screening of virtual compounds and the rational design of new molecules with desired properties.

Analysis of Steric and Electronic Effects of Substituents

The chemical behavior of this compound is dictated by the interplay of steric and electronic effects arising from its three substituents: two bromine atoms and an N-methyl group. differencebetween.com

Electronic Effects: These effects describe how substituents influence the electron density distribution within the molecule, primarily through induction and resonance. differencebetween.com

-NH(CH₃) Group: The N-methylamino group is a powerful activating group. The nitrogen atom's lone pair of electrons can be donated into the benzene (B151609) ring's π-system through resonance (+R effect), increasing the electron density at the ortho and para positions. The methyl group is weakly electron-donating via an inductive effect (+I effect) compared to a hydrogen atom.

The net electronic effect is a competition between the activating N-methylamino group and the deactivating bromine atoms. The ring is less reactive towards electrophiles than N-methylaniline but more reactive than benzene.

Steric Effects: Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when atoms are forced into close proximity. chemrxiv.org In this compound, the steric effects are pronounced due to the two bulky bromine atoms positioned ortho to the N-methylamino group. This phenomenon is often referred to as the "ortho effect". youtube.com

Steric Hindrance: The bromine atoms physically block access to the N-methylamino group and the adjacent ortho positions, directing incoming reactants towards the less crowded para position.

Steric Inhibition of Resonance (SIR): This is a critical effect in 2,6-disubstituted anilines. The steric clash between the bulky ortho-bromine atoms and the N-methyl group can force the N-methylamino group to twist out of the plane of the benzene ring. This misalignment reduces the orbital overlap between the nitrogen lone pair and the ring's π-system, diminishing the resonance effect. youtube.com Consequently, the activating and ortho-, para-directing influence of the amino group is significantly weakened. This effect can be computationally evaluated by analyzing the C-C-N-C dihedral angle.

The following table compares the properties of the relevant substituents, highlighting the factors that contribute to their steric and electronic effects.

| Substituent | van der Waals Radius (Å) | Inductive Effect | Resonance Effect |

| -H | 1.20 | Neutral | Neutral |

| -Br | 1.85 | -I (Withdrawing) | +R (Donating, weak) |

| -CH₃ (on N) | 2.00 | +I (Donating) | N/A |

| -NH(CH₃) | - | +I (Donating) | +R (Donating, strong) |

Computational methods, such as Activation Strain Model (ASM) analysis, can be used to quantitatively separate the contributions of steric and electronic effects to the activation barriers of reactions, providing a deeper understanding of how ligand modifications influence reactivity. mdpi.com

Emerging Research Frontiers and Future Directions for 2,6 Dibromo N Methylaniline

The chemical compound 2,6-dibromo-N-methylaniline is poised at the intersection of synthetic innovation and materials science. As a substituted aniline (B41778), it possesses a unique combination of reactive sites—two carbon-bromine bonds and a secondary amine—making it a versatile building block for more complex molecular architectures. The following sections explore the emerging research frontiers and future directions that are anticipated to unlock the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,6-dibromo-N-methylaniline to maximize yield and purity?

- Methodological Answer : Synthesis typically involves bromination of N-methylaniline derivatives under controlled conditions. A two-step approach is recommended:

Methylation : Protect the aniline nitrogen via N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to prevent over-bromination .

Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) at 0–5°C to achieve regioselective bromination at the 2,6-positions. Monitor reaction progress via TLC or GC-MS to avoid di-/tri-brominated byproducts .

- Key Considerations : Maintain stoichiometric control (2:1 Br₂:N-methylaniline) and inert atmosphere (N₂/Ar) to suppress oxidation side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns via aromatic proton splitting (e.g., para-substituted protons show singlet signals) and bromine-induced deshielding .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 282.89 for C₇H₇Br₂N) and fragments .

- FT-IR : Bands at ~3450 cm⁻¹ (N-H stretch, if unreacted amine) and 600–800 cm⁻¹ (C-Br stretch) confirm functional groups .

Q. How can researchers safely handle this compound in the laboratory?

- Safety Protocol :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in amber glass vials under inert gas (Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with activated carbon or sodium bicarbonate; avoid aqueous washes due to potential halogenated byproduct formation .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Mechanistic Insight :

- Steric Effects : The bulky bromine atoms at 2,6-positions hinder electrophilic substitution at the para position, directing reactivity to meta sites in Suzuki-Miyaura or Ullmann couplings .

- Electronic Effects : Electron-withdrawing bromines deactivate the ring, requiring Pd-based catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–120°C) for efficient coupling .

Q. How can computational tools predict the biological interactions of this compound derivatives?

- Methodology :

- Docking Studies : Employ AutoDock Vina to simulate binding to biological targets (e.g., tyrosine kinases) using crystal structures from the Protein Data Bank (PDB) .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and toxicity risks (e.g., Ames test alerts) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

- Analytical Workflow :

Purity Assessment : Perform elemental analysis (C, H, N, Br) and HPLC (>99% purity threshold) to rule out impurities .

Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms, which may alter melting points .

Literature Cross-Check : Compare data with peer-reviewed studies (e.g., NIST Standard Reference Data) rather than vendor catalogs .

Data-Driven Research Challenges

Q. How can researchers design experiments to study the environmental persistence of this compound?

- Experimental Design :

- Photodegradation : Exclude aqueous solutions to UV light (254 nm) and analyze degradation products via LC-MS/MS. Brominated anilines often form quinones or hydroxylated derivatives .

- Biodegradation : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown rates .

Q. What advanced chromatographic methods separate this compound from structurally similar impurities?

- Method Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.